molecular formula C8H9N3O B1278375 1-(Azidomethyl)-4-methoxybenzene CAS No. 70978-37-9

1-(Azidomethyl)-4-methoxybenzene

Cat. No. B1278375
CAS RN: 70978-37-9
M. Wt: 163.18 g/mol
InChI Key: IAKGGJYLHBHSQD-UHFFFAOYSA-N
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Description

The compound 1-(Azidomethyl)-4-methoxybenzene is a derivative of benzene, which is a fundamental structure in organic chemistry. The methoxy group (-OCH3) at the para position relative to the azidomethyl group (-CH2N3) suggests potential reactivity due to the electron-donating nature of the methoxy group and the presence of the azide functionality. While the provided papers do not directly discuss 1-(Azidomethyl)-4-methoxybenzene, they do provide insights into the chemistry of related methoxy-substituted benzene compounds.

Synthesis Analysis

The synthesis of methoxy-substituted benzene derivatives can be achieved through various methods. For example, methylation of azolyl derivatives of dihydroxybenzene has been reported, which involves the introduction of methoxy groups . Although the specific synthesis of 1-(Azidomethyl)-4-methoxybenzene is not detailed, similar synthetic strategies could potentially be applied, such as the substitution of hydroxyl groups with azidomethyl groups followed by methylation.

Molecular Structure Analysis

The molecular structure of methoxy-substituted benzenes can be characterized by spectroscopic methods such as NMR, IR, and mass spectrometry . These techniques provide information about the electronic environment of the atoms within the molecule, the presence of functional groups, and the molecular weight. The azide group in 1-(Azidomethyl)-4-methoxybenzene would be expected to show characteristic signals in these spectroscopic analyses.

Chemical Reactions Analysis

Methoxy-substituted benzenes can undergo various chemical reactions. For instance, photochemical oxygen transfer reactions have been observed with 4-methoxyazoxybenzenes, leading to isomerization and rearrangement products . Nitration reactions of 4-methoxyazoxybenzenes have also been studied, demonstrating the formation of nitro derivatives . These reactions highlight the reactivity of the methoxy group in the presence of other substituents on the benzene ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzenes can be influenced by their functional groups. Photoluminescent properties have been observed in bis-(α-cyano-4-methoxystyryl)benzenes, indicating that the methoxy group can impact the electronic properties of the molecule . The presence of the azide group in 1-(Azidomethyl)-4-methoxybenzene would also affect its reactivity, boiling point, solubility, and other physical properties.

Scientific Research Applications

Synthesis of Triazole Derivatives

1-(Azidomethyl)-4-methoxybenzene is involved in the synthesis of 1,2,3-triazole derivatives, showing potential in inhibiting the acidic corrosion of steels. This research utilized various azidomethylbenzenes, including 1-(azidomethyl)-4-methoxybenzene, to synthesize ten 1,4-disubstituted 1,2,3-triazoles with potential applications in corrosion inhibition (Negrón-Silva et al., 2013).

Plant Growth Inhibitory Activity

Compounds related to 4-methoxybenzene, including derivatives of 1-(Azidomethyl)-4-methoxybenzene, have demonstrated plant growth inhibitory activities. These compounds were isolated from certain fungi and showed significant radicle growth inhibition in lettuce seedlings, indicating potential applications in agriculture and horticulture (Kamo et al., 2006).

Electrochemical Applications

Research into the electrochemical thiocyanation of methoxybenzene derivatives, including 1-(Azidomethyl)-4-methoxybenzene, has shown potential for selective chemical transformations. This process demonstrates high regio- and isomeric-selectivity, crucial for various chemical synthesis applications (Gitkis & Becker, 2006).

Analysis of Volatile Compounds

Volatile methoxybenzene compounds, related to 1-(Azidomethyl)-4-methoxybenzene, have been identified in grains with off-odors. This research provides insights into the chemical composition of grains affected by various odors, which is significant for food quality control and storage (Seitz & Ram, 2000).

Safety And Hazards

Azides are generally considered to be explosive and should be handled with care . Always refer to the material safety data sheet (MSDS) for the specific safety and hazard information .

Future Directions

Azides are being explored for their use in various fields, including materials science and drug delivery . The azide group in “1-(Azidomethyl)-4-methoxybenzene” could potentially be used in the development of new materials or therapeutic agents .

properties

IUPAC Name

1-(azidomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-8-4-2-7(3-5-8)6-10-11-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKGGJYLHBHSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448727
Record name 1-(azidomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-methoxybenzene

CAS RN

70978-37-9
Record name 1-(azidomethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of freshly prepared 4-methoxybenzyl chloride (45.85 g) in dry dimethylformamide (150 ml) was treated with sodium azide (19.35 g). The stirred mixture was heated at between 100° and 110° C. for 20 hours, and was then cooled and poured into water (1200 ml). The resulting oil was extracted with diethyl ether (2×500 ml) and the combined ethereal extracts were washed with water (2×250 ml), dried over magnesium sulphate, and evaporated to give crude 4-methoxybenzyl azide (45.3 g).
Quantity
45.85 g
Type
reactant
Reaction Step One
Quantity
19.35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
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Name
Quantity
1200 mL
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 1-(chloromethyl)-4-methoxybenzene (20 g, 128 mmol) and sodium azide (12.5 g, 192 mmol) in acetonitrile (255 mL) was refluxed for 5 h under N2 atmosphere. The mixture was filtered and concentrated in vacuo. The residue was diluted with DCM, washed with H2O and brine, dried over Na2SO4 and concentrated in vacuo to afford crude 1-(azidomethyl)-4-methoxybenzene. The residue was used for the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
255 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-methoxybenzyl chloride (25.0 g, 156 mmol) in N,N-dimethylformamide (75 mL) was added sodium azide (11.5 g, 177 mmol). The reaction mixture was stirred at 23° C. for 15 h, then diluted with water (300 mL). The mixture was extracted with diethyl ether (3×75 mL) and the combined organic layers were washed with water (2×100 mL). The organic layer was dried (MgSO4), filtered, and evaporated under reduced pressure to afford the title compound (25.5 g) as a pale yellow oil. The title compound was used directly in the next step without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
M Mohammadi-Khanaposhtani, M Safavi… - Molecular …, 2015 - Springer
A new series of 9(10H)-acridinone-1,2,3-triazole derivatives were designed, synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines. The acridone …
Number of citations: 49 link.springer.com
J Han, YH Rhee, J Park - Bulletin of the Korean Chemical …, 2014 - oasis.postech.ac.kr
Although there are many methods for the synthesis of 4-piperidones, 1 those for 2, 2, 6-trisubstituted ones are rare. Noticeably, Chan and co-workers found a unprecedented tandem …
Number of citations: 6 oasis.postech.ac.kr
MNM Mirdan - 2019 - avesis.gazi.edu.tr
In this thesis, a series of novel 1, 4-disubstituted-1, 2, 3-triazole derivatives were synthesized the target molecules production followed click chemistry and three-component one-pot …
Number of citations: 2 avesis.gazi.edu.tr
Y Kim, YH Rhee, J Park - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
A unique and novel reaction between benzyl azides and aryl azides is described to synthesize aryl nitriles and anilines concurrently, which is catalyzed with a photoactivated …
Number of citations: 14 pubs.rsc.org
M Lamani, KR Prabhu - Angewandte Chemie, 2010 - Wiley Online Library
The nitrile group is an important functional group in organic synthesis.[1] Therefore, the development of newer methods for the synthesis of nitriles is of significant interest among organic …
Number of citations: 104 onlinelibrary.wiley.com
Y Zhao, X Chew, GYC Leung, YY Yeung - Tetrahedron Letters, 2012 - Elsevier
Bis(tert-butylperoxy)iodobenzene, generated in situ by the reaction between diacetoxyl iodobenzene (DIB) and tert-butyl hydroperoxide (TBHP), was used in the oxidative …
Number of citations: 14 www.sciencedirect.com
A Kamal, NVS Reddy, VL Nayak, NR Bolla… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides (4) was synthesized and tested for their anticancer activity against a panel of 60 human cancer cell lines. Some of the …
Number of citations: 18 www.sciencedirect.com
SK Kancharla, S Birudaraju, A Pal, LK Reddy… - New Journal of …, 2022 - pubs.rsc.org
A series of fifteen novel isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids 5a–o were designed and synthesized by employing Cu(I) catalyzed azide–alkyne [3+2] cycloaddition (…
Number of citations: 8 pubs.rsc.org
G Colombano, C Albani, G Ottonello, A Ribeiro… - …, 2015 - Wiley Online Library
Inhibition of fatty acid amide hydrolase (FAAH) activity is under investigation as a valuable strategy for the treatment of several disorders, including pain and drug addiction. A number of …
A Kamal, AVS Rao, M Vishnuvardhan… - Organic & …, 2015 - pubs.rsc.org
A series of 2-anilinopyridyl–triazole conjugates (6a–t) were prepared and evaluated for their cytotoxic activity against a panel of three human cancer cell lines. Among them compounds …
Number of citations: 28 pubs.rsc.org

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